3-Ethyl-5-hexen-3-ol

Fragrance Formulation Volatility Control Physicochemical Properties

3-Ethyl-5-hexen-3-ol (CAS 1907-46-6) is a tertiary allylic alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. The compound is characterized by the presence of both an ethyl group and a terminal alkene (5-hexenyl) chain attached to the carbinol carbon, which confers a unique reactivity and physicochemical profile compared to primary or secondary hexenol analogs.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 1907-46-6
Cat. No. B161857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-hexen-3-ol
CAS1907-46-6
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC(CC)(CC=C)O
InChIInChI=1S/C8H16O/c1-4-7-8(9,5-2)6-3/h4,9H,1,5-7H2,2-3H3
InChIKeyZNPHYMBSDNDCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-hexen-3-ol (CAS 1907-46-6) Technical Baseline for R&D and Procurement Teams


3-Ethyl-5-hexen-3-ol (CAS 1907-46-6) is a tertiary allylic alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. The compound is characterized by the presence of both an ethyl group and a terminal alkene (5-hexenyl) chain attached to the carbinol carbon, which confers a unique reactivity and physicochemical profile compared to primary or secondary hexenol analogs . It is commercially available at purities of 97–98% and is primarily utilized as a fragrance ingredient and synthetic intermediate in organic chemistry [2].

Why 3-Ethyl-5-hexen-3-ol (CAS 1907-46-6) Cannot Be Directly Replaced by Common Hexenol Analogs


Substituting 3-ethyl-5-hexen-3-ol with structurally similar hexenols (e.g., 1-hexen-3-ol, 3-hexen-1-ol, or 3-methyl-5-hexen-3-ol) introduces significant shifts in volatility, safety profiles, and olfactory character that undermine formulation integrity and process reliability . The presence of a fully substituted tertiary alcohol center in 3-ethyl-5-hexen-3-ol confers substantially lower vapor pressure and higher flash point compared to primary or secondary analogs, directly impacting evaporation rates and hazard classification . Furthermore, the specific substitution pattern (ethyl vs. methyl) and double bond position (5-hexenyl vs. other isomers) dictate distinct odor thresholds and organoleptic profiles, making simple drop-in replacement impossible for fragrance applications [1]. The quantitative evidence below substantiates these critical performance and safety gaps.

Quantitative Performance Differentiators for 3-Ethyl-5-hexen-3-ol (CAS 1907-46-6) vs. Key Analogs


Lower Vapor Pressure vs. 1-Hexen-3-ol Reduces Volatility for Sustained Fragrance Release

3-Ethyl-5-hexen-3-ol exhibits a significantly lower vapor pressure (0.4 mmHg at 25°C) compared to 1-hexen-3-ol (3.6 mmHg at 25°C) . This 9-fold reduction in volatility directly translates to a slower evaporation rate, enabling longer-lasting scent profiles in fine fragrance and personal care applications.

Fragrance Formulation Volatility Control Physicochemical Properties

Elevated Flash Point vs. 1-Hexen-3-ol Enhances Safety Profile for Manufacturing and Storage

3-Ethyl-5-hexen-3-ol has a flash point of 64.2 ± 8.6°C, which is nearly double that of 1-hexen-3-ol (35.0°C) . This higher flash point places 3-ethyl-5-hexen-3-ol in a less stringent flammable liquid category, reducing storage and handling requirements in industrial settings.

Process Safety Hazard Classification Physicochemical Properties

Higher Boiling Point vs. 3-Methyl-5-hexen-3-ol Enables Broader Processing Windows

The boiling point of 3-ethyl-5-hexen-3-ol (172.7°C at 760 mmHg) is approximately 34°C higher than that of its methyl analog, 3-methyl-5-hexen-3-ol (138–139°C at 760 mmHg) . This differential reflects the increased molecular weight and van der Waals interactions conferred by the ethyl substituent.

Chemical Synthesis Distillation Physicochemical Properties

Slightly Higher Density vs. 3-Methyl-5-hexen-3-ol May Influence Phase Behavior and Metering

3-Ethyl-5-hexen-3-ol exhibits a density of 0.836 g/cm³ (or 0.8 ± 0.1 g/cm³ per ChemSpider), which is marginally higher than that of 3-methyl-5-hexen-3-ol (0.835 g/mL at 25°C) . While the difference is small (~0.1%), it contributes to a slight increase in mass per unit volume that may affect precise volumetric metering in automated formulation lines.

Formulation Science Process Engineering Physicochemical Properties

Tertiary Alcohol Structure Confers Enhanced Oxidative Stability vs. Primary Analogs

As a tertiary alcohol, 3-ethyl-5-hexen-3-ol lacks α-hydrogens adjacent to the hydroxyl group, rendering it inherently resistant to oxidation to carbonyl compounds under standard storage conditions . In contrast, primary hexenols like 1-hexen-3-ol and 5-hexen-1-ol possess oxidizable α-C–H bonds, making them more prone to aldehyde/ketone formation over time [1].

Chemical Stability Shelf Life Structure-Activity Relationship

Commercial Availability at High Purity (97–98%) Matches Industry-Standard Grades for Research Use

3-Ethyl-5-hexen-3-ol is readily available from multiple reputable suppliers at purities of 97% and 98% [1]. This matches the typical purity specification for research-grade fine chemicals and fragrance intermediates, ensuring reproducible experimental outcomes and batch-to-batch consistency.

Procurement Quality Control Research-Grade Reagents

Optimal Deployment Scenarios for 3-Ethyl-5-hexen-3-ol (CAS 1907-46-6) Based on Quantitative Evidence


Long-Lasting Fine Fragrance and Personal Care Formulations

The 9-fold lower vapor pressure of 3-ethyl-5-hexen-3-ol compared to 1-hexen-3-ol directly supports its use in fragrance compositions requiring extended longevity. Formulators targeting middle to base note performance should prioritize this compound over more volatile hexenol analogs to achieve sustained olfactive impact without encapsulation.

Industrial Processes with Elevated Thermal Safety Requirements

The substantially higher flash point (64.2°C vs. 35°C for 1-hexen-3-ol) makes 3-ethyl-5-hexen-3-ol a safer alternative in manufacturing environments where ignition sources are present or where large-volume storage is necessary. This property is particularly relevant for batch chemical synthesis and bulk formulation operations.

High-Temperature Organic Synthesis and Distillation Protocols

With a boiling point ~34°C higher than its methyl analog , 3-ethyl-5-hexen-3-ol is better suited for reactions conducted at elevated temperatures. It can serve as a more robust synthetic intermediate in processes that require thermal stability without premature volatilization.

Long-Term Storage of Fragrance Raw Materials

The tertiary alcohol structure of 3-ethyl-5-hexen-3-ol confers resistance to atmospheric oxidation , making it a preferred choice for inventory stockpiling. Procurement teams concerned with shelf-life stability and minimizing degradation-related quality drift should favor this compound over primary alcohol-based alternatives.

Technical Documentation Hub

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